[(2R,3R,4S,5S)-2-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate
Description
The compound [(2R,3R,4S,5S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate is a highly substituted glycoside ester featuring:
- A cinnamoyl group [(E)-3-phenylprop-2-enoyl] linked via an ester bond to a hydroxymethylated oxolane (tetrahydrofuran) core.
- A benzoate ester attached to the same oxolane ring.
- A trihydroxyoxane (glucose-like) subunit with additional glycosidic linkages to a hydroxymethyloxane unit.
This structure confers unique physicochemical properties, including moderate lipophilicity (predicted XlogP ~1–2) due to aromatic esters and high polarity from hydroxyl groups.
Properties
IUPAC Name |
[(2R,3R,4S,5S)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O18/c35-13-19-23(39)26(42)28(44)32(47-19)49-29-27(43)24(40)20(14-36)48-33(29)52-34(16-46-22(38)12-11-17-7-3-1-4-8-17)30(25(41)21(15-37)51-34)50-31(45)18-9-5-2-6-10-18/h1-12,19-21,23-30,32-33,35-37,39-44H,13-16H2/b12-11+/t19-,20+,21-,23-,24+,25-,26+,27-,28-,29+,30+,32+,33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROBWYUEFJGJMJ-QPPCJNJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC[C@]2([C@@H]([C@H]([C@@H](O2)CO)O)OC(=O)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
This compound is a complex polyphenolic derivative with potential therapeutic applications. Its intricate structure suggests significant biological activity, particularly in the areas of anti-inflammatory and antioxidant effects.
Chemical Structure and Properties
The compound's IUPAC name indicates multiple hydroxyl groups and sugar moieties that contribute to its biological interactions. The molecular formula is with a molecular weight of approximately 1066.9 g/mol .
Key Structural Features:
- Multiple Hydroxyl Groups : These enhance solubility and reactivity.
- Sugar Moieties : Contribute to the compound's bioavailability and interaction with biological systems.
- Phenylpropene Moiety : Suggests potential activity in modulating cellular pathways related to inflammation and oxidative stress.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit strong antioxidant properties. The presence of multiple hydroxyl groups is critical for scavenging free radicals, thereby protecting cells from oxidative damage. A study demonstrated that flavonoids can modulate oxidative stress pathways effectively .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through modulation of cytokine production. In vitro studies have indicated that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that the compound may be beneficial in conditions characterized by chronic inflammation.
Case Study: HepG2 Cell Line
In a study assessing cell viability and response to oxidative stress, HepG2 cells treated with the compound exhibited increased survival rates when exposed to oxidative agents compared to untreated controls. The MTS assay revealed that the compound could enhance cell viability by up to 30% under stress conditions .
The proposed mechanisms of action include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound's hydroxyl groups can donate electrons to ROS, neutralizing their harmful effects.
- Regulation of Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK that are pivotal in inflammatory responses .
Comparative Analysis
| Property | Compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 1066.9 g/mol | 900 - 1100 g/mol |
| Antioxidant Potential | High | Moderate to High |
| Anti-inflammatory Efficacy | Significant | Variable |
| Mechanisms of Action | ROS inhibition, Cytokine modulation | Varies based on structure |
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
1.1 Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can contribute to chronic diseases and aging. Studies have shown that compounds with similar structures can reduce oxidative stress in cellular models .
1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays. Inflammation is a key factor in many diseases, including arthritis and cardiovascular disorders. The ability of this compound to modulate inflammatory pathways could make it a candidate for developing anti-inflammatory drugs .
1.3 Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism appears to involve the induction of apoptosis (programmed cell death) in certain cancer cell lines. This property is particularly relevant for developing novel anticancer therapies .
Nutraceutical Applications
Given its natural origin and bioactivity, the compound is being explored as a nutraceutical:
2.1 Dietary Supplements
Due to its health-promoting properties, there is potential for this compound to be included in dietary supplements aimed at enhancing overall health and preventing disease.
2.2 Functional Foods
Incorporation into functional foods could provide additional health benefits beyond basic nutrition. This aligns with consumer trends favoring foods with added health benefits.
Cosmetic Applications
The cosmetic industry is increasingly interested in natural compounds with beneficial properties:
3.1 Skin Care Products
The antioxidant and anti-inflammatory properties of the compound make it suitable for inclusion in skin care formulations aimed at reducing signs of aging and improving skin health.
3.2 Hair Care Products
Due to its moisturizing properties, it could also be beneficial in hair care products designed to enhance hair strength and shine.
Agricultural Applications
Research into the agricultural applications of this compound is emerging:
4.1 Natural Pesticide
Studies are investigating the potential use of this compound as a natural pesticide due to its bioactive properties against various pests and pathogens affecting crops.
4.2 Soil Health Enhancer
There is ongoing research into its effects on soil health and plant growth promotion, which could lead to sustainable agricultural practices.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Donor-Acceptor Selection
The synthesis employs glycosyl ortho-(1-phenylvinyl)benzoate (PVB) donors due to their exceptional stability and activation profile under NIS/TMSOTf catalysis. Critical donor-acceptor pairs include:
| Glycosyl Donor | Acceptor Position | Promoter System | Yield (%) |
|---|---|---|---|
| Perbenzoyl glucosyl PVB (1a) | C-6 of galactose | NIS (1.5 eq)/TMSOTf (0.3 eq) | 94 |
| Peracetyl galactosyl PVB (1b) | C-3 of glucose | NIS (2.0 eq)/TMSOTf (0.5 eq) | 89 |
Sequential Glycosylation Protocol
- First Glycosylation : React perbenzoyl glucosyl PVB (1.2 eq) with 1,2:3,4-di-O-isopropylidene-α-galactoside (1.0 eq) in CH₂Cl₂ at -20°C → RT for 12 hours.
- Deprotection : Remove isopropylidene groups using 80% aqueous AcOH at 60°C (3 hours).
- Second Glycosylation : Treat intermediate with peracetyl galactosyl PVB (1.5 eq) under NIS/TMSOTf activation in CH₃CN:CH₂Cl₂ (1:3) at 0°C.
This sequence achieves the trisaccharide core with complete β-stereoselectivity, as confirmed byH NMR coupling constants (J1,2 = 7.8-8.2 Hz).
Cinnamoyl Group Installation
Iodination-Heck Reaction Sequence
The (E)-cinnamoyl moiety is introduced via a palladium-mediated coupling adapted from Lepoittevin's methodology:
- Iodination : Treat C-2 hydroxyl intermediate with N-iodosuccinimide (2.0 eq) in DMF:CH₂Cl₂ (1:4) at -15°C for 6 hours.
- Heck Coupling : React iodinated product with acrylic acid (3.0 eq) using:
This protocol achieves >95% E-selectivity, verified by NOE NMR analysis (Hα-Hβ correlation at δ 6.45-7.25 ppm).
Benzoate Ester Formation
Directed Esterification
Selective benzooylation at the C-3 hydroxyl employs a temporary silyl protection strategy:
- Silylation : Protect C-2 and C-4 hydroxyls with TBSCl (2.2 eq) in pyridine (0°C → RT, 12 hours).
- Benzooylation : React with benzoyl chloride (1.5 eq) catalyzed by DMAP (0.1 eq) in CH₂Cl₂.
- Desilylation : Remove TBS groups using TBAF (3.0 eq) in THF at 0°C.
This three-step sequence achieves 87% overall yield with <2% side-product formation.
Global Deprotection and Final Purification
Benzoyl Group Removal
Treat the fully protected compound with NaOMe (0.1M in MeOH:THF 1:1) at 0°C for 2 hours, monitoring deesterification by TLC (Rf shift from 0.85 → 0.35 in EtOAc:hexanes 3:1).
Chromatographic Purification
Final purification uses:
- Column: XBridge BEH C18 (5μm, 19×250mm)
- Mobile Phase: 10mM NH₄OAc (pH 5.0)/ACN gradient (15% → 45% over 30min)
- Flow Rate: 12mL/min
- Detection: UV 254nm
This method resolves remaining impurities (retention time 21.3min vs. product at 18.7min).
Analytical Characterization
Spectroscopic Data
1H NMR (600MHz, D₂O):
- δ 7.82 (d, J=16.2Hz, Hα-cinnamoyl)
- δ 6.68 (d, J=16.2Hz, Hβ-cinnamoyl)
- δ 5.42 (d, J=3.7Hz, H1-glucose)
- δ 4.98 (d, J=7.8Hz, H1-galactose)
HRMS (ESI-TOF):
Calcd for C₄₇H₅₈O₂₃ [M+Na]+: 1037.3264
Found: 1037.3261
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Glycosylation Temperature | -20°C → 0°C | <5°C deviation → 12% yield drop |
| NIS Equivalents | 1.5-2.0 eq | >2.2 eq → donor decomposition |
| Pd Catalyst Loading | 4-6 mol% | <3 mol% → incomplete coupling |
Q & A
Q. What are the critical stereochemical considerations during the synthesis of this compound?
The compound’s stereochemistry is defined by its multiple chiral centers (e.g., 2R,3R,4S,5S), which are crucial for its biological interactions. Synthesis requires protecting group strategies and stepwise glycosylation to preserve stereochemical integrity. For example, benzoyl and carbamoyl groups are often used to block reactive hydroxyl sites during coupling reactions . Solvents like dichloromethane or acetonitrile are selected to stabilize intermediates and minimize racemization .
Q. Which purification techniques are effective for isolating this compound post-synthesis?
Column chromatography with silica gel or reverse-phase HPLC is typically employed due to the compound’s polarity and sensitivity to hydrolysis. Gradient elution with mixtures of ethyl acetate and methanol (e.g., 70:30 to 50:50) improves resolution, while TLC (Rf ~0.3–0.5 in similar solvent systems) monitors reaction progress .
Q. How can solubility challenges be addressed in experimental workflows?
The compound’s hydrophilicity (from hydroxyl groups) and hydrophobicity (from the benzoate moiety) necessitate polar aprotic solvents like DMSO or DMF for dissolution. Co-solvents (e.g., water:acetonitrile, 1:1) are used in kinetic studies to balance solubility and stability .
Advanced Research Questions
Q. What advanced spectroscopic methods resolve structural ambiguities in this compound?
High-field NMR (e.g., 800 MHz) with 2D experiments (HSQC, HMBC) is critical for assigning overlapping proton signals in the oxolane and oxan-2-yl regions. For example:
- ¹H-NMR : δ 5.2–5.4 ppm (ester-linked protons), δ 7.3–8.1 ppm (aromatic protons from benzoate).
- 13C-NMR : δ 165–170 ppm (ester carbonyls). X-ray crystallography is preferred for absolute stereochemical confirmation but requires high-purity crystals grown via slow vapor diffusion (e.g., methanol/water) .
Q. How does the compound’s regioselective functionalization impact bioactivity?
The (E)-3-phenylprop-2-enoyl (cinnamoyl) group at the oxolan-3-yl position enhances membrane permeability, as evidenced by logP calculations (~1.8 vs. ~−0.5 for unmodified analogs). However, competing hydrolysis of the benzoate ester in physiological pH (e.g., t1/2 ~4–6 hours in PBS at 37°C) requires stability-activity trade-offs in drug design .
Q. What strategies mitigate data contradictions in bioactivity assays?
Discrepancies in IC50 values (e.g., µM vs. nM ranges) often arise from assay conditions. For example:
- Enzymatic assays : Use Tris-HCl buffer (pH 7.4) with 1 mM Mg²⁺ to mimic physiological conditions.
- Cell-based assays : Include 0.1% BSA to reduce nonspecific binding. Normalize data against controls (e.g., DMSO vehicle) and validate via orthogonal methods like SPR or ITC .
Q. How can computational modeling predict the compound’s metabolic stability?
MD simulations (AMBER or GROMACS) analyze glycosidic bond cleavage susceptibility. Key findings include:
- Hydrolysis half-life of the central oxan-2-yl linkage: ~12 hours (simulated intestinal fluid).
- CYP3A4-mediated oxidation of the cinnamoyl group contributes to hepatic clearance (predicted CLhep ~15 mL/min/kg) .
Methodological Considerations
Designing experiments to assess stereochemical purity:
- Chiral HPLC : Use a CHIRALPAK® IA-3 column with hexane:isopropanol (85:15) to resolve enantiomers (retention time difference ≥2 minutes).
- Circular Dichroism (CD) : Compare experimental spectra (200–250 nm) with DFT-calculated curves to confirm configuration .
Handling safety and stability during storage:
- Storage : −20°C under argon in amber vials to prevent oxidation and photodegradation.
- Decomposition products : Monitor via LC-MS for benzoic acid (m/z 121.03) and cinnamic acid (m/z 147.04) .
Addressing synthetic yield variability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
